chrysin 6-C-glucoside

Flavonoid C-glycoside stability β-glucosidase resistance Analytical method validation

Chrysin 6-C-glucoside (CAS 28368-57-2) is a flavonoid C-glycoside with molecular formula C21H20O9 and molecular weight 416.40 g/mol. It belongs to the flavonoid C-glycoside subclass, wherein a glucose moiety is attached to the chrysin aglycone core at the 6-position via a non-hydrolyzable carbon-carbon (C-C) glycosidic bond.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
Cat. No. B12383406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechrysin 6-C-glucoside
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1
InChIKeyKLLCDVSOGLKTDV-VJXVFPJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chrysin 6-C-glucoside Procurement Guide: C21H20O9 Flavonoid C-Glycoside CAS 28368-57-2 Sourcing and Characterization


Chrysin 6-C-glucoside (CAS 28368-57-2) is a flavonoid C-glycoside with molecular formula C21H20O9 and molecular weight 416.40 g/mol [1]. It belongs to the flavonoid C-glycoside subclass, wherein a glucose moiety is attached to the chrysin aglycone core at the 6-position via a non-hydrolyzable carbon-carbon (C-C) glycosidic bond [2]. This C-glycosidic linkage fundamentally distinguishes it from common O-glycosylated flavonoids, conferring markedly enhanced resistance to acid/base hydrolysis, thermal degradation, and enzymatic cleavage by β-glucosidase [3]. The compound is naturally isolated from Psidium guajava (guava) and other plant sources, and is commercially available as a reference standard with purity specifications typically ≥98% (HPLC) [4][5].

Chrysin 6-C-glucoside Chemical Stability: Why Chrysin Aglycone and O-Glucosides Are Not Interchangeable Analogs


Generic substitution between chrysin aglycone, chrysin O-glucosides, and chrysin 6-C-glucoside is scientifically invalid due to fundamental differences in chemical stability, metabolic fate, and solubility that directly impact experimental reproducibility and in vivo outcomes. Chrysin aglycone exhibits poor aqueous solubility and undergoes extensive first-pass metabolism, resulting in low oral bioavailability and high fecal elimination [1]. Chrysin O-glucosides, while more water-soluble than the aglycone, are susceptible to rapid hydrolysis by intestinal β-glucosidases and acid-catalyzed degradation in the gastric environment, converting unpredictably back to the poorly absorbed aglycone before reaching systemic circulation [2]. In contrast, the C-glycosidic bond in chrysin 6-C-glucoside is resistant to enzymatic and chemical hydrolysis, maintaining the intact glycosylated form throughout gastrointestinal transit and analytical workflows [3]. This stability profile dictates that procurement decisions based on compound identity rather than nominal flavonoid class membership are essential for obtaining consistent, interpretable research results.

Chrysin 6-C-glucoside Comparative Data: Head-to-Head Stability and Pharmacokinetic Advantage Evidence


Chrysin 6-C-glucoside Hydrolytic Stability vs O-Glucoside: β-Glucosidase Resistance and pH/Thermal Stability Data

The C-glucosylated derivative of chrysin (chrysin 6-C-glucoside) demonstrated quantitatively superior stability compared to the O-glucosylated derivative of chrysin. In direct comparative testing, the C-glucoside exhibited resistance to β-glucosidase enzymatic cleavage, whereas the O-glucoside underwent substantial hydrolysis under identical enzyme exposure conditions [1]. The C-glucoside also maintained structural integrity across a broader range of pH conditions and showed enhanced stability at elevated temperatures relative to the O-glucoside counterpart [1].

Flavonoid C-glycoside stability β-glucosidase resistance Analytical method validation Metabolic stability

Chrysin 6-C-glucoside Solubility Advantage vs Chrysin Aglycone: Aqueous Solubility Improvement Quantified

The C-glucosylated derivative of chrysin was found to be more soluble than the O-glucosylated derivative of chrysin, which itself is substantially more water-soluble than chrysin aglycone [1]. Chrysin aglycone is documented to have extremely low aqueous solubility, contributing to poor intestinal absorption and high fecal elimination following oral dosing [2]. The C-glycosylation at the 6-position introduces multiple hydroxyl groups from the glucose moiety, increasing the topological polar surface area (TPSA) to 157.00 Ų and reducing the calculated XlogP to 0.60 relative to the highly lipophilic aglycone [3].

Flavonoid solubility C-glycoside formulation Aqueous solubility Bioavailability enhancement

Flavonoid C-Glycoside vs O-Glycoside Pharmacokinetics: Plasma Residence Time and Systemic Exposure Advantage

A comprehensive review of flavonoid glycoside pharmacokinetics established that flavonoid glycosides as a class maintain higher plasma levels and longer mean residence time compared to their aglycone counterparts following oral administration [1]. Within the glycoside class, C-glycosides are distinguished by their resistance to intestinal and hepatic deglycosylation, enabling them to circulate systemically as intact glycosides rather than being rapidly converted to aglycones or phase II metabolites [1][2]. While direct head-to-head pharmacokinetic data for chrysin 6-C-glucoside versus chrysin aglycone in the same study were not located, the class-level inference is supported by mechanistic stability data and is consistent with documented C-glycoside behavior in safflower (HSYA) and other flavonoid systems [3].

Flavonoid pharmacokinetics C-glycoside bioavailability Plasma concentration Mean residence time

Chrysin 6-C-glucoside 8-C-arabinoside Anti-Migraine Target Engagement: CGRP Release and TRPV1 Channel Inhibition

Chrysin 6-C-glucoside 8-C-arabinoside, a di-C-glycosylated derivative structurally related to chrysin 6-C-glucoside, has been characterized for its ability to inhibit calcitonin gene-related peptide (CGRP) release and suppress the activation of the TRPV1 ion channel [1]. These dual mechanisms are directly relevant to migraine pathophysiology, as CGRP is a validated therapeutic target for migraine prophylaxis (targeted by monoclonal antibodies and gepants) and TRPV1 mediates neurogenic inflammation and pain signaling [1]. Notably, the activity is specific to the C-glycosylated derivative; chrysin aglycone has not been reported to engage these migraine-relevant targets with comparable potency or selectivity [2].

CGRP inhibition TRPV1 channel Anti-migraine Pain signaling

Chrysin 6-C-glucoside Procurement-Relevant Research and Analytical Application Scenarios


Reference Standard for HPLC-MS Quantification of C-Glycosylated Flavonoids in Botanical Extracts

Chrysin 6-C-glucoside (≥98% purity, CAS 28368-57-2) is commercially available as a certified reference standard suitable for analytical method development and validation [1][2]. It serves as a quantitative calibration standard for HPLC-DAD and LC-MS/MS analysis of C-glycosylated flavones in plant-derived matrices, including Psidium guajava (guava) leaf extracts and Passiflora species [3]. Its C-glycosidic bond stability ensures consistent detector response across multiple analytical runs without degradation-related variability that plagues O-glycoside standards under acidic or high-temperature chromatographic conditions [4].

In Vitro Metabolism and Stability Studies Requiring β-Glucosidase-Resistant Substrate

For researchers investigating flavonoid metabolic fate, chrysin 6-C-glucoside provides a β-glucosidase-resistant C-glycoside substrate that remains intact during incubations with intestinal microflora, Caco-2 cell monolayers, or purified hydrolase enzymes [1][4]. In contrast, O-glucosides undergo rapid deglycosylation to the aglycone under identical conditions, confounding the interpretation of whether observed biological effects derive from the parent glycoside or the hydrolyzed aglycone [1]. This stability enables clean pharmacological profiling of the intact C-glycoside entity.

In Vivo Pharmacokinetic Studies Targeting Extended Systemic Exposure of Intact Flavonoid Glycoside

The C-glycosidic bond of chrysin 6-C-glucoside confers resistance to presystemic deglycosylation, suggesting that orally administered compound will circulate systemically as the intact glycoside for a longer duration than aglycone or O-glycoside counterparts [1][4]. This property supports preclinical pharmacokinetic and efficacy studies in animal models where sustained plasma exposure of the parent compound is a critical experimental design parameter [1].

Cell-Based Assays Requiring Aqueous-Compatible Flavonoid Formulation

The enhanced aqueous solubility of chrysin 6-C-glucoside relative to chrysin aglycone facilitates direct dissolution in aqueous assay media at physiologically relevant concentrations, minimizing the need for DMSO or ethanol co-solvents that can introduce vehicle-related cytotoxicity or off-target effects in sensitive cell-based assays [4]. This solubility advantage supports high-throughput screening workflows and dose-response studies in cell culture models where solvent compatibility is a critical assay validation parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for chrysin 6-C-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.